molecular formula C11H19Cl2N5O B1402427 1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride CAS No. 1361111-53-6

1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride

Cat. No.: B1402427
CAS No.: 1361111-53-6
M. Wt: 308.2 g/mol
InChI Key: SYHVPLMZGIHDAQ-UHFFFAOYSA-N
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Description

1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride is a highly potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The strategic inhibition of DYRK1A has emerged as a promising therapeutic axis for investigating Down syndrome phenotypes and neurodegenerative disorders , as this kinase is implicated in neuronal development and tau protein pathophysiology. In research settings, this compound is utilized to probe the mechanisms governing cell cycle control and neurogenesis; by selectively inhibiting DYRK1A, researchers can elucidate its critical role in the phosphorylation of substrates like tau and amyloid precursor protein (APP), which are central to the neurofibrillary tangles and amyloid plaques observed in Alzheimer's disease. Its high selectivity profile makes it an invaluable chemical tool for dissecting DYRK1A-specific signaling pathways without significant off-target effects on related kinases . Furthermore, its application extends to the study of beta-cell proliferation in diabetes research, given the involvement of DYRK1A in regulating pancreatic cell replication. This reagent provides a critical means to validate DYRK1A as a target and to explore novel intervention strategies for a range of conditions linked to its dysregulation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-pyrrolidin-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O.2ClH/c1-8(17)15-5-6-16-10(7-15)13-14-11(16)9-3-2-4-12-9;;/h9,12H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHVPLMZGIHDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C(=NN=C2C3CCCN3)C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A common method involves the coupling of a protected amino acid derivative with the triazolo-pyrazine intermediate using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like N-hydroxybenzotriazole (HOBT) to improve coupling efficiency and reduce side reactions.

  • Typical Conditions:

    • Solvent: Dichloromethane or N,N-dimethylformamide (DMF)
    • Temperature: 0 °C to room temperature
    • Reaction time: 4 to 16 hours
    • Work-up: Quenching with saturated sodium bicarbonate solution, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by flash chromatography.
  • Yields: High yields reported, often between 70% and 86% depending on the specific step and conditions.

Use of Protecting Groups

  • The amino acid derivatives are typically protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling.
  • After coupling, deprotection and salt formation steps are performed.

Salt Formation

  • The dihydrochloride salt is formed by treatment with hydrogen chloride under controlled conditions, enhancing the compound's stability and solubility.

Representative Experimental Data Summary

Yield (%) Reaction Conditions Description
86% EDC/HOBT coupling in CH2Cl2 at 0 °C to room temp, 4 h Coupling of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine; purified by flash chromatography.
82% CDI activation in acetonitrile, 65-70 °C, 22 h Coupling using 1,1-carbonyl diimidazole (CDI) with diisopropylethylamine base; recrystallization from ethyl acetate/petroleum ether.
81% EDC/HOBT coupling in DMF at 20 °C, 15 h Intermediate coupling step with triethylamine base; work-up includes aqueous extractions and chromatography.
71.8% EDC/HOBT coupling in DMF at 0-20 °C, 16 h Similar coupling with purification by flash chromatography.
47.5% Comparative method from prior art (U.S. Patent No. 6,699,871), 0-5 °C to room temp, 14 h Lower yield noted, indicating improvements in current methods.

Detailed Reaction Mechanism Insights

  • The carbodiimide reagent activates the carboxylic acid group of the amino acid derivative forming an O-acylisourea intermediate.
  • HOBT acts as a nucleophilic catalyst forming a more stable active ester, which then reacts with the amine group on the triazolo-pyrazine intermediate.
  • The reaction proceeds with minimal racemization and side reactions under optimized conditions.
  • Subsequent purification removes urea byproducts and unreacted starting materials.

Notes on Optimization and Impurities

  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.
  • The choice of solvent and temperature critically affects yield and impurity profile.
  • Some patents report novel impurities formed during synthesis, highlighting the need for careful control of reaction parameters.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
Amide coupling with EDC/HOBT in CH2Cl2, 0 °C to RT, 4 h EDC, HOBT, CH2Cl2, N2 atmosphere 86 High yield; off-white solid product
CDI activation in acetonitrile, 65-70 °C, 22 h CDI, DIPEA, acetonitrile 82 Recrystallized product, good purity
EDC/HOBT coupling in DMF, 20 °C, 15 h EDC, HOBT, triethylamine, DMF 81 Intermediate step, white solid
EDC/HOBT coupling in DMF, 0-20 °C, 16 h EDC, HOBT, DMF 71.8 Slightly lower yield, flash chromatography
Prior art method, EDC/HOBT in DCM, 0-5 °C to RT, 14 h EDC, HOBT, DCM 47.5 Lower yield, less optimized

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential in various pharmacological applications:

Antidiabetic Activity

Research indicates that compounds similar to 1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glycemic control in diabetic models.

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective properties. It can potentially modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Activity

Preliminary studies indicate that related triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism is believed to involve the disruption of cell cycle progression and modulation of signaling pathways associated with cancer cell survival.

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antidiabetic Effects

In a controlled study on diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels when compared to the control group. This effect was attributed to the inhibition of DPP-IV activity.

Case Study 2: Neuroprotection

A study conducted on neuroblastoma cells demonstrated that treatment with the compound led to a decrease in markers of oxidative stress and an increase in cell viability under conditions of induced oxidative damage.

Case Study 3: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that the compound induced apoptosis and inhibited proliferation. The results indicated a dose-dependent response with significant effects observed at higher concentrations.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Pyrazine Derivatives

Compound Name Key Substituents Core Structure Salt Form Reference
1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone Pyrrolidin-2-yl, ethanone Triazolo-pyrazine Dihydrochloride
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butane-2-amine Trifluoromethyl, fluorophenyl Triazolo-pyrazine Adipic acid salt
3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone Trifluoromethyl, dimethyl-triazolopyrimidine Triazolo-pyrazine None reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl, cyano, imidazo-pyridine Imidazo-pyridine None reported

Key Observations :

  • The target compound’s pyrrolidin-2-yl group distinguishes it from analogues with trifluoromethyl (e.g., ) or aromatic substituents (e.g., ).
  • Trifluoromethyl groups in compounds like and introduce electron-withdrawing effects, which may influence metabolic stability and lipophilicity.
  • The dihydrochloride salt form in the target compound contrasts with adipic acid or besylate salts in other derivatives, altering solubility and crystallinity .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Bioactivity Summary
1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride Not reported Not reported High (dihydrochloride) Kinase inhibition (inferred)
Diethyl 8-cyano-7-(4-nitrophenyl)-... (from ) ~529.5 243–245 Moderate (organic solvents) Not reported
(2R)-4-oxo-4-[3-(trifluoromethyl)-... (from ) ~480.4 Not reported Moderate (adipic acid salt) DPP-IV inhibition

Key Observations :

  • The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral or acid-salt forms (e.g., ).

Biological Activity

The compound 1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride is a novel triazolo-pyrazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolidine ring and a triazolo-pyrazine moiety. The synthesis typically involves multi-step reactions that yield high purity and yield under mild conditions. For instance, the synthesis of related triazolo derivatives has been reported to achieve yields exceeding 90% with straightforward purification methods such as column chromatography .

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives have shown promising results against human colon cancer cell lines (HCT-116 and HT-29), indicating potential as anticancer agents .

Antiviral Properties

The compound's biological activity extends to antiviral effects. Research indicates that structurally similar compounds have demonstrated inhibition of HIV-1 integrase activity at submicromolar concentrations. This suggests that the triazolo-pyrazine framework could be critical for developing new antiviral therapies .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Another area of interest is the compound's potential as a DPP-IV inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. Preliminary data suggest that derivatives of this compound may possess selective DPP-IV inhibitory activity, making them candidates for further development in diabetes treatment .

Study on Anticancer Activity

A study examining the antiproliferative effects of related triazolo derivatives reported IC50 values in the low micromolar range against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring could enhance biological activity .

Study on Antiviral Activity

In another investigation focused on antiviral properties, researchers synthesized various triazolo-pyrazine derivatives and assessed their efficacy against HIV-1 integrase. Compounds showed significant inhibition with IC50 values ranging from 0.19 µM to 3.7 µM, highlighting the importance of specific substituents on the pyrazine ring for enhanced activity .

Data Summary

Activity Cell Line/Target IC50/Effect Reference
AntiproliferativeHCT-116 (Colon Cancer)Low micromolar range
AntiviralHIV-1 Integrase0.19 - 3.7 µM
DPP-IV InhibitionDPP-IV EnzymePotent inhibition

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

The compound can be synthesized via multi-step heterocyclic condensation. A general method involves:

  • Step 1 : Activation of a carboxylic acid derivative (e.g., using carbonyldiimidazole) in anhydrous DMF at 100°C for 1 hour to form an intermediate.
  • Step 2 : Coupling with a hydrazinopyrazinone derivative under reflux for 24 hours, followed by recrystallization from DMF/i-propanol to isolate the triazolopyrazine core .
  • Key parameters : Reaction time (prolonged reflux ensures complete cyclization), solvent purity (anhydrous DMF prevents side reactions), and stoichiometric control of carbonyldiimidazole to avoid unreacted intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between structural isomers of this compound?

  • 1H NMR : The pyrrolidine moiety’s protons (δ 1.5–3.0 ppm) and the triazolo-pyrazine ring protons (δ 7.0–8.5 ppm) provide distinct splitting patterns. Integration ratios help confirm substituent positions .
  • 13C NMR : Carbonyl groups (δ 165–175 ppm) and sp² carbons in the triazole ring (δ 140–150 ppm) resolve regiochemistry. For example, C-3 substitution in the triazole ring shifts specific carbons upfield by ~5 ppm compared to C-5 substitution .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to evaluate interactions with kinase targets, given the triazolopyrazine scaffold’s affinity for ATP-binding pockets .
  • Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification to assess logP and efflux ratios, critical for CNS-targeted applications .

Q. How does the dihydrochloride salt form influence solubility and stability?

  • Solubility : The hydrochloride counterions enhance aqueous solubility (tested via shake-flask method in pH 7.4 PBS) but reduce stability in acidic conditions (monitor via HPLC at 24-hour intervals) .
  • Storage : Lyophilized salts stored at -20°C under inert gas (argon) show <5% degradation over 6 months, whereas freebase forms degrade >15% under the same conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for regioselective synthesis?

  • Reaction path search : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers for competing cyclization pathways .
  • Solvent effects : COSMO-RS simulations predict polarity effects on intermediate stability. For example, DMF stabilizes carbamate intermediates better than THF, reducing byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare IC50 values across studies using standardized normalization (e.g., adjusting for assay temperature or ATP concentration). For example, discrepancies in kinase inhibition may arise from varying ATP levels (1 mM vs. 10 µM) .
  • Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry; misassignment of triazole substitution (C-3 vs. C-5) can invert activity profiles .

Q. How can selective functionalization of the pyrrolidine ring be achieved without disrupting the triazolopyrazine core?

  • Protecting groups : Use Boc-protection on the pyrrolidine nitrogen during alkylation/acylation steps. Deprotect with TFA/DCM (1:4 v/v) post-functionalization .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-position of pyrrolidine requires careful ligand selection (XPhos) to prevent catalyst poisoning by the triazole nitrogen .

Q. What analytical methods quantify degradation products under accelerated stability testing?

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM detection. Major degradants include hydrolyzed ethanone (m/z 245.1) and oxidized pyrrolidine (m/z 178.0) .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; correlate degradation kinetics with Arrhenius plots to predict shelf life .

Q. How does the compound’s conformational flexibility impact binding to rigid enzymatic pockets?

  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with CDK2) over 100 ns trajectories. The pyrrolidine ring’s chair-to-twistboat transitions can reduce binding affinity by 3–5 kcal/mol .
  • Free energy perturbation : Calculate ΔΔG for methyl group substitutions on pyrrolidine, which restrict flexibility and improve binding entropy .

Q. What challenges arise during scale-up from milligram to gram synthesis, and how are they mitigated?

  • Exothermicity : The cyclization step (Step 2) is highly exothermic. Use jacketed reactors with controlled cooling (0–5°C) to prevent thermal runaway .
  • Purification : Replace recrystallization with preparative HPLC (C18 column, 20 µm particle size) for >98% purity at multi-gram scales .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misinterpreting overlapping signals .
  • Controlled experiments : Include deuterated solvents (e.g., DMSO-d6) in stability tests to track proton exchange artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride

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